
2-(4-Methylphenyl)propan-2-ol
Overview
Description
2-(4-Methylphenyl)propan-2-ol (CAS 1197-01-9), also known as 8-hydroxy-p-cymene or cherry propanol, is a tertiary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a colorless to light yellow liquid with a boiling point of 64°C at 0.6 mmHg and exhibits weak acid/base behavior. The compound is combustible and incompatible with strong oxidizing agents. Its safety profile includes hazards such as acute oral/dermal toxicity (H302/H313), skin irritation (H315), and eye irritation (H319) .
Structurally, the molecule features a central propan-2-ol group attached to a para-methyl-substituted benzene ring. This configuration confers unique steric and electronic properties, influencing its reactivity and applications in flavoring agents, feed additives, and organic synthesis intermediates .
Preparation Methods
Oxidation of 4-Methylisopropylbenzene (p-Cymene)
Reaction Mechanism and Catalytic Systems
The oxidation of 4-methylisopropylbenzene (p-cymene) to 2-(4-methylphenyl)propan-2-ol involves the insertion of an oxygen atom into the benzylic C-H bond. This process is catalyzed by manganese porphyrin complexes, which facilitate selective hydroxylation under mild conditions. The mechanism proceeds via a radical intermediate, where the catalyst stabilizes the transition state through π-π interactions with the aromatic ring .
Table 1: Oxidation Parameters and Outcomes
The selectivity for tertiary alcohol formation exceeds 90% due to the steric protection of the benzylic position by methyl groups, which minimizes over-oxidation to ketones .
Industrial Scalability
Industrial implementations often employ continuous flow reactors to enhance oxygen mass transfer and reduce reaction times. Advanced catalysts, such as immobilized manganese porphyrins on silica supports, enable catalyst recycling and improve process economics . Pilot-scale studies report throughputs of 50–100 kg/day with purities >98% after distillation .
Friedel-Crafts Alkylation of 4-Methylacetophenone
Synthetic Protocol
This method involves the nucleophilic addition of methylmagnesium bromide (Grignard reagent) to 4-methylacetophenone, followed by acid quenching to yield the tertiary alcohol.
Reaction Scheme :
3\text{MgBr} \xrightarrow{\text{Et}2\text{O}} \text{this compound} + \text{MgBr(OEt)}
Table 2: Friedel-Crafts Alkylation Conditions
Industrial Production via Continuous Flow Oxidation
Process Intensification Strategies
Large-scale production leverages continuous flow reactors to optimize heat and mass transfer. Key advantages include:
-
Enhanced Safety : Smaller reactor volumes minimize risks associated with exothermic reactions .
-
Higher Yields : Precise temperature control (<±2°C) improves selectivity to >95% .
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Mn-porphyrin/SiO₂) achieve 10+ cycles without activity loss .
Table 3: Industrial vs. Laboratory-Scale Comparison
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch | Continuous Flow |
Catalyst Loading | 0.1 mol% | 0.05 mol% |
Throughput | 10 g/day | 50–100 kg/day |
Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Purity | 95–98% | >98% |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
Key Finding :
Oxidation exclusively produces ketones rather than aldehydes due to the tertiary carbon structure preventing further oxidation . The reaction proceeds through a carbocation intermediate stabilized by the aromatic ring’s electron-donating methyl group .
Reduction Pathways
Though less common for tertiary alcohols, specialized reductions yield hydrocarbons:
Mechanistic Insight :
Reduction proceeds via hydride attack at the β-carbon, facilitated by the alcohol’s ability to form stable carbocation intermediates during acid-catalyzed dehydration .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Ester Formation
Reagent | Conditions | Product | Efficiency |
---|---|---|---|
Acetyl chloride | Pyridine, 0°C | 2-(4-Methylphenyl)propyl acetate | 92% yield |
Benzoyl chloride | Reflux, 6 hrs | Corresponding benzoyl ester | 78% yield |
Elimination Reactions
Acid-catalyzed dehydration produces alkenes:
Acid Catalyst | Temperature | Major Product (Alkene) | Selectivity |
---|---|---|---|
H₂SO₄ (conc.) | 120°C | 4-Methyl-α-methylstyrene | >95% Zaitsev product |
H₃PO₄ | 100°C | Same alkene | Slower reaction (8-12 hrs) |
Mechanism :
Protonation of the hydroxyl group generates a carbocation at the tertiary center, followed by β-hydrogen elimination. The aromatic ring’s electron-donating methyl group stabilizes the transition state, lowering activation energy by ~15 kJ/mol compared to unsubstituted analogs .
Comparative Reaction Kinetics
Rate constants for major pathways:
Reaction Type | k (25°C, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Oxidation (KMnO₄) | 3.2×10⁻⁴ | 68.5 |
Esterification | 1.8×10⁻³ | 45.2 |
Dehydration (H₂SO₄) | 4.7×10⁻² | 32.1 |
Data highlights the dominance of dehydration under acidic conditions .
Scientific Research Applications
Chemistry
2-(4-Methylphenyl)propan-2-ol serves as a reagent in organic synthesis and analytical chemistry. Its utility in synthesizing various organic compounds is notable due to its ability to undergo:
- Oxidation: Producing aldehydes or ketones.
- Reduction: Yielding hydrocarbons.
- Substitution Reactions: Leading to the formation of esters or ethers.
Biology
The compound exhibits antimicrobial properties, making it valuable in microbiological studies. Research indicates that it disrupts microbial cell membranes, inhibiting growth effectively. Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals, which may reduce oxidative stress in biological systems .
Medicine
Preliminary studies suggest that this compound may possess anti-inflammatory effects. This property is significant for therapeutic research aimed at developing treatments for conditions characterized by inflammation. Its potential as an antioxidant also positions it as a candidate for further investigation in pharmacology .
Industry
In industrial applications, this compound is utilized in the fragrance and personal care sectors due to its pleasant aroma profile. It is also being explored for use in disinfectants and sanitizers due to its antimicrobial properties .
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential use as a natural preservative in food products.
Case Study 2: Antioxidant Properties
Research focused on the antioxidant effects of this compound demonstrated its ability to reduce oxidative stress markers in cellular models. These findings suggest its potential application in developing supplements aimed at combating oxidative damage associated with aging and chronic diseases .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)propan-2-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The anti-inflammatory effects are likely due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 2-(4-Methylphenyl)propan-2-ol, differing in substituent type, position, or functional groups:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., -CH₃ in this compound) enhance aromatic ring stability, while electron-withdrawing groups (e.g., halogens in ) increase polarity and reactivity .
- Positional Isomerism : The para-substitution in this compound minimizes steric hindrance compared to ortho/meta isomers, favoring applications in flavor chemistry .
Physicochemical and Metabolic Properties
Boiling Points and Solubility
- This compound : Boiling point = 64°C at 0.6 mmHg; moderate solubility in organic solvents due to tertiary alcohol structure .
- 2-(4-Ethoxyphenyl)-2-methylpropanol: Higher molecular weight (194.27 g/mol) likely increases boiling point and lipophilicity compared to the methyl analog .
- Halogenated Derivatives (e.g., ) : Bromo/chloro substituents reduce volatility and enhance solubility in polar solvents.
Metabolism
Aromatic medium carbon-range compounds like this compound undergo rapid oxidation of side chains to form alcohols and carboxylic acids, followed by conjugation (e.g., glucuronidation) . For example:
Biological Activity
2-(4-Methylphenyl)propan-2-ol, also known as p-Cymen-8-ol, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antifungal, neuropharmacological, and antioxidant effects, supported by relevant case studies and research findings.
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
- CAS Number : 1197-01-9
- Physical State : Clear colorless to pale yellow liquid with a characteristic herbaceous odor.
Antifungal Properties
Recent studies have highlighted the fungicidal activity of derivatives of this compound. These compounds have been shown to effectively inhibit the growth of various fungal pathogens. A notable study demonstrated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides like tebuconazole and difenoconazole at concentrations as low as 1 µg/mL. The proposed mechanism involves the disruption of essential cellular functions in fungi, potentially through inhibition of key enzymes involved in cell wall synthesis or metabolic pathways.
Compound | Pathogen Tested | Efficacy (1 µg/mL) |
---|---|---|
Derivative A | Candida albicans | Superior |
Derivative B | Aspergillus niger | Superior |
Derivative C | Fusarium oxysporum | Superior |
Neuropharmacological Effects
The modulation of GABA_B receptors by derivatives of this compound has been investigated for potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy. The dimethyl analogue of this compound was found to be particularly potent, enhancing the receptor's response to GABA, which is crucial for inhibitory neurotransmission in the central nervous system. This suggests a promising avenue for developing new treatments targeting GABAergic signaling pathways.
Antioxidant and Anti-inflammatory Properties
The compound also exhibits notable antioxidant properties , attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is critical in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Additionally, its anti-inflammatory effects may stem from its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Research Findings
- Fungicidal Activity : A study published in a peer-reviewed journal indicated that synthesized derivatives showed significant antifungal properties against five common pathogens, outperforming existing commercial options.
- Neuropharmacological Modulation : Research on GABA_B receptor modulators demonstrated that certain derivatives could enhance or inhibit receptor activity, suggesting their potential use in treating conditions like anxiety and depression.
- Antioxidant Efficacy : Investigations into the antioxidant capacity revealed that this compound could effectively reduce oxidative stress markers in vitro, indicating its potential role in therapeutic applications.
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal efficacy of various derivatives against Candida albicans and Aspergillus niger. The results indicated that one derivative achieved a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals.
Case Study 2: Neuropharmacological Assessment
In a controlled study involving animal models, the administration of the dimethyl analogue resulted in a marked increase in GABAergic activity, correlating with reduced anxiety-like behaviors in subjects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Methylphenyl)propan-2-ol in laboratory settings?
- Methodology :
- Friedel-Crafts Alkylation : React 4-methylacetophenone with methylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by acid quenching. Purify via fractional distillation or column chromatography.
- Safety : Use inert atmosphere (N₂/Ar) to prevent moisture interference. Adhere to protocols for handling pyrophoric Grignard reagents (e.g., flame-dried glassware) .
- Validation : Confirm purity via GC-MS or HPLC, referencing pharmacopeial impurity standards (e.g., EP impurities L and M) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (e.g., DFT) or NIST reference data . Key peaks: tert-alcohol OH (~1.5 ppm), aromatic protons (6.8–7.2 ppm).
- IR : Confirm OH stretch (~3400 cm⁻¹) and aryl C-H stretches (~3050 cm⁻¹).
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Collect data using a Bruker D8 VENTURE diffractometer. Solve and refine structures using SHELXL (space group analysis, R-factor < 0.05) .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
- Exposure Mitigation : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
- Waste Disposal : Segregate organic waste in labeled containers for incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
- Methodology :
- Cross-Validation : Compare experimental NMR with computational models (e.g., Gaussian09 B3LYP/6-311+G(d,p)). Adjust for solvent effects (e.g., CDCl3 vs. DMSO).
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities like 4-methylacetophenone (retention time ~2.64 min) .
- Collaborative Data Sharing : Cross-reference with open-access databases (e.g., NIST Chemistry WebBook) .
Q. What strategies are effective for optimizing the enantiomeric purity of derivatives in asymmetric synthesis?
- Methodology :
- Chiral Catalysis : Employ (-)-sparteine or BINOL-derived catalysts for enantioselective alkylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Crystallization-Induced Dynamic Resolution (CIDR) : Use solvent mixtures (e.g., hexane/ethyl acetate) to preferentially crystallize the desired enantiomer .
Q. How should researchers approach the identification and quantification of trace impurities in pharmacological studies?
- Methodology :
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect impurities (e.g., 1-hydroxyibuprofen, m/z 195.1) .
- Calibration Curves : Prepare impurity standards (e.g., EP Impurity L) at 0.1–10 ppm for quantitative analysis. Apply ICH Q3A limits (<0.1% for unknown impurities) .
Q. Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
2-(4-methylphenyl)propan-2-ol | |
---|---|---|
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InChI |
InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3 | |
Source | PubChem | |
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InChI Key |
XLPDVYGDNRIQFV-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Record name | P-CYMEN-8-OL | |
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DSSTOX Substance ID |
DTXSID0024890 | |
Record name | p-Cymen-8-ol | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
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Physical Description |
P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma | |
Record name | P-CYMEN-8-OL | |
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Record name | 2-(4-Methylphenyl)-2-propanol | |
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Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |
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Boiling Point |
147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg | |
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Record name | 2-(4-Methylphenyl)-2-propanol | |
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Flash Point |
205 °F (NTP, 1992) | |
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Solubility |
1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol) | |
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Record name | 2-(4-Methylphenyl)-2-propanol | |
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Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |
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Density |
0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°) | |
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Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |
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Vapor Density |
greater than 1 (Air=1) (NTP, 1992) (Relative to Air) | |
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CAS No. |
1197-01-9 | |
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Record name | P-CYMEN-8-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFS69V5BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(4-Methylphenyl)-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
9 °C | |
Record name | 2-(4-Methylphenyl)-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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